1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine carboxylic acid moiety, making it a versatile scaffold for various applications.
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves multi-step procedures. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives . Industrial production methods often involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclocondensation reactions with trifluoroacetic anhydride or ethyl chloroformate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can be compared to other heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar core structures but differ in their functional groups and substitution patterns. The unique combination of the pyrazolo[1,5-a]pyrazine core with a piperidine carboxylic acid moiety sets it apart, providing distinct chemical and biological properties.
Similar Compounds
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16N4O2/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(3-6-16)13(18)19/h4,7-8,10H,2-3,5-6H2,1H3,(H,18,19) |
InChI Key |
MKRSTPICDCCVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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